3-Bromo-2-hydroxybenzaldehyde oxime
Overview
Description
“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Structural Analysis
- Contrary to previous literature, bromination of 3-hydroxybenzaldehyde can produce 2-bromo-3-hydroxybenzaldehyde, an unexpected compound, as demonstrated by Otterlo et al. (2004). This compound was further converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, with its identity confirmed by X-ray crystallographic analysis (Otterlo, Michael, Fernandes, & Koning, 2004).
Analytical Chemistry Applications
- Shi Jie (2000) developed a gas chromatography method for the determination of 3-bromo-4-hydroxybenzaldehyde. This method is characterized by its simplicity, speed, accuracy, and precision, making it a useful analytical tool (Shi Jie, 2000).
Process Improvement for Synthesis
- Zhang Song-pei (2009) improved the synthesis process of 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde and H2O2/HBr as bromination agents. This method is simpler, more convenient, and less polluting compared to traditional methods (Zhang Song-pei, 2009).
Potential for Antioxidant Activity
- Wang Zonghua (2012) studied the antioxidant activity of synthesized 3-bromo-4,5-dihydroxybenzaldehyde. This compound showed significant scavenging effects on different radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Application in Marine Biology
- The marine red alga, Polysiphonia urceolata, was found to contain bromophenols, including 3-bromo-4,5-dihydroxybenzaldehyde, which exhibit potent DPPH radical scavenging activity. This highlights the compound's relevance in marine biology and its potential antioxidant properties (Ke-kai Li, Xiao‐Ming Li, Naiyun Ji, & Bin-Gui Wang, 2008).
Hydrolysis Reactions in Ionic Liquids
- Liu Chang-chun (2009) explored the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in the ionic liquid [Amim]Cl. The study provides insights into the reaction conditions and efficiency in ionic liquids, offering potential applications in green chemistry (Liu Chang-chun, 2009).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-[(E)-hydroxyiminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMOCQYUOSVORL-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725227 | |
Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxybenzaldehyde oxime | |
CAS RN |
28177-82-4 | |
Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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